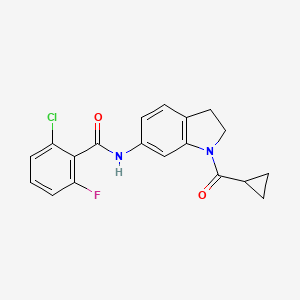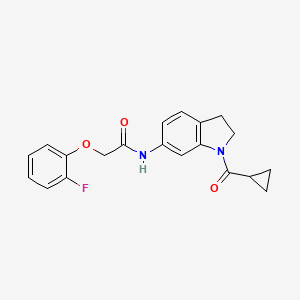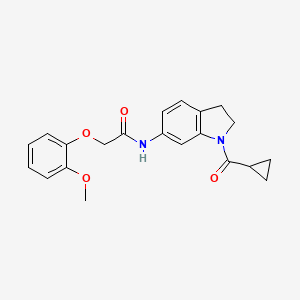
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by an indole core, which is a common structural motif in many biologically active molecules, and the presence of fluorine atoms, which often enhance the biological activity and stability of compounds.
作用机制
Target of Action
The primary target of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide, also known as F5098-0979, is the Neuropeptide Y Y2 receptor (Y2) . This receptor plays a crucial role in various physiological and pathological processes, including energy homeostasis, cardiovascular regulation, and anxiety-related behaviors.
Mode of Action
F5098-0979 acts as an antagonist at the Y2 receptor . It inhibits the binding of peptide YY (PYY) to the human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus . The compound is highly selective for the Y2 receptor, showing more than 100-fold selectivity versus human Y1, Y4, and Y5 receptors .
Biochemical Pathways
The antagonistic action of F5098-0979 on the Y2 receptor affects the downstream signaling pathways of this receptor. Specifically, it inhibits PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding ([35S]GTPγS) in KAN-Ts cells . This suggests that F5098-0979 interferes with the G-protein-coupled signaling pathway of the Y2 receptor, thereby modulating the physiological effects mediated by this receptor.
Pharmacokinetics
After intraperitoneal administration in rats, F5098-0979 penetrates into the brain and occupies Y2 receptor binding sites as revealed by ex vivo receptor autoradiography . The maximum concentration (Cmax) of F5098-0979 in the brain is reached at approximately 30 minutes post-administration . These findings suggest that F5098-0979 has favorable pharmacokinetic properties, including good brain penetration and rapid onset of action.
Action Environment
The action, efficacy, and stability of F5098-0979 can be influenced by various environmental factors For instance, the pharmacokinetics and pharmacodynamics of F5098-0979 may be affected by factors such as the route of administration, the physiological state of the organism, and the presence of other drugs or substances.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Difluorobenzoyl Chloride: The acetylated indole is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
科学研究应用
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (JNJ-5207787): A small molecule antagonist of the neuropeptide Y Y2 receptor.
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzenesulphonamide: Another indole derivative with potential biological activity.
Uniqueness
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide is unique due to the specific positioning of the fluorine atoms on the benzamide ring, which can significantly influence its biological activity and stability compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c1-10(22)21-8-7-11-5-6-12(9-15(11)21)20-17(23)16-13(18)3-2-4-14(16)19/h2-6,9H,7-8H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWPBIJWMZSIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














